(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the pyrrolidine ring in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkylating agents, and trifluoromethylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the benzyl group in the pyrrolidine ring system imparts distinct properties that are valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRULTXHXWDKOS-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676450 |
Source
|
Record name | (3S,4R)-1-Benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-88-4 |
Source
|
Record name | (3S,4R)-1-Benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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